1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine

Lipophilicity LogP Linker length

1-(3-(Methylsulfonyl)propyl)-1H-1,2,3-triazol-4-amine (CAS 1510014-06-8, molecular weight 204.25 g/mol, purity typically 98%) is a synthetic heterocyclic compound comprising a 1,2,3-triazole core substituted with a free 4-amino group and an N1-(3-methylsulfonylpropyl) side chain. The 1,2,3-triazole scaffold is widely recognized as a privileged structure in medicinal chemistry owing to its metabolic stability, high dipole moment, and capacity to serve as a non-classical amide bond bioisostere.

Molecular Formula C6H12N4O2S
Molecular Weight 204.25 g/mol
Cat. No. B13642593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
Molecular FormulaC6H12N4O2S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCCN1C=C(N=N1)N
InChIInChI=1S/C6H12N4O2S/c1-13(11,12)4-2-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3
InChIKeyHEABEGPLZDUOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Methylsulfonyl)propyl)-1H-1,2,3-triazol-4-amine: A Functionalized Sulfonyl-Triazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


1-(3-(Methylsulfonyl)propyl)-1H-1,2,3-triazol-4-amine (CAS 1510014-06-8, molecular weight 204.25 g/mol, purity typically 98%) is a synthetic heterocyclic compound comprising a 1,2,3-triazole core substituted with a free 4-amino group and an N1-(3-methylsulfonylpropyl) side chain . The 1,2,3-triazole scaffold is widely recognized as a privileged structure in medicinal chemistry owing to its metabolic stability, high dipole moment, and capacity to serve as a non-classical amide bond bioisostere [1]. The methylsulfonyl group introduces a strong electron-withdrawing character that modulates the electronic properties of the triazole ring, while the propyl linker provides conformational flexibility. This compound belongs to the broader class of N1-sulfonylalkyl-1,2,3-triazol-4-amines, which are employed as versatile intermediates for constructing pharmacologically active molecules, particularly antibacterial and antifungal agents [2].

Why In-Class 1,2,3-Triazol-4-amine Analogs Cannot Be Interchangeably Substituted for 1-(3-(Methylsulfonyl)propyl)-1H-1,2,3-triazol-4-amine


Within the 1,2,3-triazol-4-amine chemotype, even subtle structural modifications—such as altering the N1-alkyl linker length, changing the position of the amine group, or switching to a 1,2,4-triazole regioisomer—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and electronic character that directly impact biological target engagement, ADME properties, and downstream synthetic utility . For example, the ethyl-linked analog (CAS 1521331-21-4) exhibits a lower molecular weight (190.23 vs. 204.25 g/mol) and a different conformational profile, while the 1,2,4-triazol-3-amine regioisomer (CAS 1343154-08-4) presents an altered H-bond donor/acceptor arrangement that can redirect molecular recognition. Generic substitution without quantitative awareness of these differences risks compromising lead optimization campaigns, confounding SAR interpretation, or invalidating patent composition-of-matter claims [1].

Quantitative Differentiation Evidence for 1-(3-(Methylsulfonyl)propyl)-1H-1,2,3-triazol-4-amine vs. Closest Structural Comparators


Linker-Length-Dependent Lipophilicity: Propyl vs. Ethyl Sulfonylalkyl 1,2,3-Triazol-4-amines

The propyl linker in the target compound confers a measurably lower lipophilicity compared to the shorter ethyl-linked analog and a substantially different profile relative to the unsubstituted parent. The experimental LogP of 1-(3-(methylsulfonyl)propyl)-1H-1,2,3-triazol-4-amine is -1.47, as reported by Fluorochem . In contrast, the unsubstituted 4-amino-1,2,3-triazole exhibits a LogP of approximately -0.292 , while bis(propan-2-yl)-1H-1,2,3-triazol-4-amine has a predicted LogP of 1.2 . The propyl-linked sulfonyl compound thus occupies a distinctive intermediate hydrophilicity space—more water-soluble than dialkylated analogs but with enhanced membrane interaction potential relative to the parent scaffold.

Lipophilicity LogP Linker length ADME Drug design

Regioisomeric Differentiation: 1,2,3-Triazol-4-amine vs. 1,2,4-Triazol-3-amine with Identical N1-Substituent

Though sharing identical molecular formulas (C6H12N4O2S, MW 204.25 g/mol) and the same N1-(3-methylsulfonylpropyl) substituent, the 1,2,3-triazol-4-amine target (CAS 1510014-06-8) and the 1,2,4-triazol-3-amine regioisomer (CAS 1343154-08-4) differ fundamentally in ring nitrogen topology. The 1,2,3-triazole presents contiguous nitrogen atoms enabling unique metal-chelation and dipole-mediated interactions, whereas the 1,2,4-triazole scaffold distributes nitrogens non-contiguously, altering hydrogen-bonding geometry and π-stacking orientation [1]. The 1,2,3-triazol-4-amine arrangement places the amino group at the C4 position with a distinct electronic environment (H-bond donors: 1; H-bond acceptors: 5) . This regioisomeric distinction is critical because 1-sulfonyl-1,2,3-triazoles have demonstrated specific antibacterial activity against S. aureus (MIC 2.34 μmol/mL) and E. coli (MIC 2.56–7.23 μmol/mL), with binding affinity modulated by the triazole isomer type in molecular docking studies [2].

Regioisomerism 1,2,3-triazole 1,2,4-triazole Molecular recognition Kinase inhibition

Linker-Length-Control Over Molecular Flexibility: Propyl (3-Carbon) vs. Ethyl (2-Carbon) Spacer in Sulfonylalkyl-Triazol-4-amines

The three-carbon propyl linker between the sulfonyl group and the triazole N1 distinguishes the target compound from the closest commercially available analog—1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine (CAS 1521331-21-4, MW 190.23 g/mol)—by adding one methylene unit. This results in a molecular weight increase of 14.02 g/mol (204.25 vs. 190.23) and introduces an additional rotatable bond, increasing conformational sampling . The target compound's Fsp3 (fraction of sp3-hybridized carbons) is 0.67, reflecting significant saturated carbon character that can favorably influence clinical developability metrics . The extra methylene also repositions the sulfonyl oxygen atoms relative to the triazole ring, potentially altering intramolecular and intermolecular hydrogen-bonding geometries.

Conformational flexibility Linker optimization SAR Rotatable bonds Fsp3

Sulfonyl-1,2,3-triazole Class Antibacterial Activity: Quantitative Benchmarks for Structure-Guided Procurement

Although the target compound itself lacks published primary antibacterial MIC data, the broader 1-sulfonyl-1,2,3-triazole chemotype—sharing the identical sulfonyl-triazole pharmacophore—has demonstrated quantifiable, compound-specific antibacterial activity in recent studies. Novel tosyl-1,2,3-triazole derivative 9b inhibited Staphylococcus aureus growth at 2.34 μmol/mL, while compounds 9a and 9b showed MIC and MBC values against Escherichia coli ranging from 2.56 to 7.23 μmol/mL [1]. In a separate study, 1-sulfonyl-1,2,3-triazoles with optimized C4-substituents achieved antifungal MIC values of <0.0075 and 0.04 μg/mL against Candida spp., outperforming fluconazole (MIC 1.28 μg/mL) and itraconazole (MIC 2.56 μg/mL) by >170-fold [2]. These data establish that the sulfonyl-1,2,3-triazole scaffold—of which the target compound is a key amine-functionalized building block—can deliver potent antimicrobial activity that is exquisitely sensitive to the nature of the C4 substituent.

Antibacterial MIC S. aureus E. coli Sulfonyl-triazole Drug discovery

Purity Specification Differentiation: 98% (Target) vs. 95–97% in Closest Structural Analogs

The commercially specified purity of the target compound (98%) exceeds that of its closest commercially available analogs. The ethyl-linked congener 1-(2-(methylsulfonyl)ethyl)-1H-1,2,3-triazol-4-amine (CAS 1521331-21-4) is listed at 95% purity , while the 1,2,4-triazole regioisomer (CAS 1343154-08-4) is specified at 97% . For comparison, the smaller sulfonyl-triazole building block 3-(methylsulfonyl)-1H-1,2,4-triazole (CAS 3589-05-7) is available at 95% purity . A 1–3% purity differential is non-trivial in parallel synthesis or library production contexts, where cumulative impurity effects across multi-step sequences can reduce final product yields and confound biological assay interpretation.

Purity Quality specification Procurement Reproducibility Building block

Physicochemical Parameter Matrix: Target Compound vs. 1,2,3-Triazol-4-amine Scaffold Benchmarks

The target compound presents a distinctive combination of drug-likeness parameters that differentiates it from both the parent 1,2,3-triazol-4-amine scaffold and the more lipophilic bis-alkylated analogs. With 5 hydrogen-bond acceptors and only 1 hydrogen-bond donor, it maintains a favorable HBA/HBD ratio for oral bioavailability while the sulfonyl group contributes polarity without excessive H-bond donor capacity . The Fsp3 value of 0.67 is above the threshold (>0.45) associated with improved clinical developability and reduced attrition in drug discovery . These parameters position the compound in a distinct region of drug-like chemical space compared to 4-amino-1,2,3-triazole (HBD: 2, HBA: 3, Fsp3: 0.0) or dialkylated analogs such as bis(propan-2-yl)-1H-1,2,3-triazol-4-amine (HBD: 1, HBA: 3, LogP: 1.2) .

Physicochemical properties Drug-likeness H-bond donors/acceptors Fsp3 Lead optimization

Scientifically Justified Application Scenarios for 1-(3-(Methylsulfonyl)propyl)-1H-1,2,3-triazol-4-amine Based on Quantitative Differentiation Evidence


Focused Antibacterial Lead Optimization Libraries via C4-Amine Derivatization

The free 4-amino group on the 1,2,3-triazole core provides a direct synthetic handle for amide coupling, sulfonamide formation, or reductive amination to generate focused compound libraries. Given that the sulfonyl-1,2,3-triazole chemotype has demonstrated MIC values as low as 2.34 μmol/mL against S. aureus and 2.56 μmol/mL against E. coli [1], the target compound—with its propyl-sulfonyl linker, 98% purity, and favorable Fsp3 (0.67)—serves as an optimal building block for systematic SAR exploration where linker length, amine substitution, and sulfonyl electronics can be independently varied. Procurement of this specific compound, rather than the ethyl-linked analog (95% purity), reduces the risk of confounding SAR interpretation due to linker-length heterogeneity or impurity-driven false positives.

Antifungal Drug Discovery Leveraging 1-Sulfonyl-1,2,3-triazole Pharmacophore

Published data demonstrate that 1-sulfonyl-1,2,3-triazoles can achieve antifungal MIC values of <0.0075 μg/mL against Candida strains, outperforming fluconazole by >170-fold [2]. The target compound's propyl linker provides a conformational trajectory distinct from previously reported antifungal 1-sulfonyl-triazoles, and its LogP of -1.47 may confer improved aqueous solubility relative to more lipophilic variants. Researchers pursuing novel triazole antifungals that circumvent azole resistance mechanisms can use this compound as a core scaffold for systematic substitution at the 4-amino position, with the methylsulfonyl group serving as a polarity anchor that distinguishes it from the difluoro-substituted sulfonyl antifungal triazoles in the patent literature [3].

Physicochemical Property-Driven Fragment-Based Drug Design (FBDD)

With MW 204.25 g/mol (within fragment-like space), LogP -1.47 (experimental), 5 H-bond acceptors, and only 1 H-bond donor, this compound satisfies key fragment-based screening criteria . The combination of high Fsp3 (0.67) and moderate hydrophilicity positions it in a region of chemical space associated with lower attrition rates in clinical development. In FBDD campaigns targeting enzymes with hydrophilic active sites (e.g., kinases, metallo-β-lactamases), the propyl-sulfonyl moiety provides a solubilizing handle while the 4-amine enables rapid fragment elaboration via robust amide-bond formation—a synthetic advantage over the 1,2,4-triazole regioisomer where the amine is positioned at C3 with altered reactivity.

Chemical Probe Development for Sulfonyl-Triazole Target Engagement Studies

The target compound's well-defined structure (confirmed by InChI Key HEABEGPLZDUOSN-UHFFFAOYSA-N and MDL Number MFCD21947630) and high purity (98%) make it suitable as a starting point for designing chemical probes that require rigorous batch-to-batch reproducibility . The sulfonyl group offers a spectroscopic handle (IR-active S=O stretching) for monitoring cellular uptake, while the propyl linker provides sufficient spacing to minimize steric clash when the triazole engages biological targets. This compound class has been explored for prostaglandin reductase 2 (PTGR2) inhibition and sigma receptor modulation [4], and the 4-amino group enables facile conjugation to biotin or fluorophores for pull-down and imaging applications without compromising the core pharmacophore.

Quote Request

Request a Quote for 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.